Technical Guide: 2,6-Dimethoxypyridine-4-boronic acid
Technical Guide: 2,6-Dimethoxypyridine-4-boronic acid
This technical guide provides an in-depth analysis of 2,6-Dimethoxypyridine-4-boronic acid (CAS 1220188-37-3) , a specialized heterocyclic building block critical in modern medicinal chemistry, particularly in the development of next-generation anti-tubercular agents.
CAS: 1220188-37-3
Formula: C
Executive Summary & Strategic Significance
2,6-Dimethoxypyridine-4-boronic acid is a functionalized pyridine scaffold used primarily to introduce the 2,6-dimethoxypyridine moiety into drug candidates via Suzuki-Miyaura cross-coupling. This specific moiety acts as a bioisostere for electron-rich phenols or benzenes, offering improved metabolic stability and solubility profiles while maintaining hydrogen-bond accepting capabilities.
Key Application Domain: The most prominent application of this intermediate is in the synthesis of Bedaquiline analogues (e.g., TBAJ-587 and TBAJ-876 ), which are currently in clinical and preclinical development for the treatment of Multidrug-Resistant Tuberculosis (MDR-TB). The 2,6-dimethoxypyridine ring replaces the naphthalene or phenyl rings of earlier pharmacophores to reduce lipophilicity (clogP) and mitigate hERG channel inhibition (cardiotoxicity).
Chemical Profile & Stability Analysis
Structural Properties
The molecule features a pyridine ring substituted at the 2- and 6-positions with methoxy groups, which exert a dual electronic effect:
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Inductive Withdrawal: The oxygen atoms withdraw electron density, slightly deactivating the ring toward electrophilic attack compared to a pure alkyl pyridine.
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Resonance Donation: The lone pairs on the methoxy oxygens donate electron density into the ring, making the C3/C5 positions nucleophilic and the nitrogen more basic than in halogenated pyridines.
Stability Challenge: Protodeboronation
Like many 2- and 4-pyridyl boronic acids, CAS 1220188-37-3 is inherently unstable and prone to protodeboronation (cleavage of the C–B bond to form 2,6-dimethoxypyridine).
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Mechanism: The basicity of the pyridine nitrogen facilitates the formation of a zwitterionic boronate species in aqueous/basic media. This intermediate undergoes rapid hydrolytic cleavage, especially at elevated temperatures (>60°C).
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Mitigation Strategy:
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Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).
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Usage: Often generated in situ or immediately converted to the more stable pinacol ester (CAS 214360-59-5) or MIDA boronate for storage.
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Reaction Conditions: Suzuki couplings should utilize mild bases (e.g., K
PO , CsF) and lower temperatures to outcompete the deboronation pathway.
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Synthesis & Manufacturing Protocols
The synthesis of 2,6-dimethoxypyridine-4-boronic acid typically proceeds via a Cryogenic Lithium-Halogen Exchange followed by borate trapping. This route avoids the harsh conditions of thermal palladium-catalyzed borylation, which can degrade the product.
Retrosynthetic Analysis
The primary precursor is 4-bromo-2,6-dimethoxypyridine , which can be accessed from 4-amino-2,6-dimethoxypyridine (via Sandmeyer reaction) or from citrazinic acid derivatives.
Step-by-Step Synthesis Protocol
Note: All steps must be performed under strictly anhydrous conditions using Schlenk techniques.
Reagents:
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Substrate: 4-Bromo-2,6-dimethoxypyridine (1.0 equiv)
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Lithiating Agent:
-Butyllithium ( -BuLi), 2.5 M in hexanes (1.1 equiv) -
Boron Source: Triisopropyl borate (B(O
Pr) ) (1.2 equiv) -
Solvent: Anhydrous THF
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Quench: 1M HCl (aq)
Procedure:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
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Dissolution: Charge the flask with 4-bromo-2,6-dimethoxypyridine and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
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Lithiation: Add
-BuLi dropwise over 30 minutes, maintaining the internal temperature below -70°C. The solution may turn yellow/orange, indicating the formation of the lithiated species (4-lithio-2,6-dimethoxypyridine). -
Equilibration: Stir at -78°C for 45 minutes to ensure complete exchange. Critical: Do not allow to warm, as the lithiated species can undergo nucleophilic attack on the methoxy groups or self-condense.
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Borylation: Add Triisopropyl borate dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (20-25°C) over 2 hours.
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Hydrolysis: Cool the reaction mixture to 0°C. Carefully quench with 1M HCl until pH ~5–6. Caution: Too acidic (pH < 3) can accelerate protodeboronation.
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Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo at low temperature (<35°C). -
Purification: Recrystallize immediately from Et
O/Hexanes or use directly in the next step.
Visualization: Synthesis & Application Pathways[1][2]
Figure 1: Synthetic pathway from bromide precursor to the boronic acid and its downstream application in TB drug synthesis.
Application Protocol: Suzuki-Miyaura Coupling
Context: This protocol is optimized for coupling CAS 1220188-37-3 with aryl bromides (e.g., quinoline scaffolds) to synthesize Bedaquiline analogues.
Optimized Conditions (Mild Base/Low Temp):
| Parameter | Specification | Rationale |
| Catalyst | Pd(dppf)Cl | Robust catalyst, resists poisoning by N-heterocycles. |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Large bite angle facilitates reductive elimination. |
| Base | K | Milder than Na |
| Solvent | 1,4-Dioxane / Water (4:1) | Aqueous component essential for boronic acid activation. |
| Temperature | 60°C - 80°C | Critical: Do not exceed 80°C. Monitor by LCMS.[1] |
| Time | 2 - 6 Hours | Prolonged heating increases byproduct formation. |
Troubleshooting Low Yields:
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Protodeboronation Observed: If the mass spectrum shows the formation of 2,6-dimethoxypyridine (M+H = 140), switch to anhydrous conditions using the pinacol ester derivative and CsF as the base in dry DMF.
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Stalled Reaction: Add a copper cofactor (CuCl, 10 mol%) to facilitate transmetallation (Liebeskind-Srogl variant).
References
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Sutherland, H. S., et al. (2019). 3,5-Dialkoxypyridine Analogues of Bedaquiline: Synthesis and Antitubercular Activity.Journal of Medicinal Chemistry , 62(3), 1380-1399. Link
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Tong, A. S. T., et al. (2017). Synthesis and Evaluation of 2-Pyridyl Analogues of the Antitubercular Drug Bedaquiline.ACS Medicinal Chemistry Letters , 8(10), 1019-1024. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling.Chemical Society Reviews , 43, 412-443. Link
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TB Alliance. (2020). Preclinical Candidate TBAJ-876 Profile.[2]Global Alliance for TB Drug Development . Link
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Thermo Fisher Scientific. (2024). Safety Data Sheet: 2,6-Dimethoxypyridine-4-boronic acid.Link
